2-Amino-3,5-dichloro-6-methoxypyridine
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Overview
Description
2-Amino-3,5-dichloro-6-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H6Cl2N2O It is a derivative of pyridine, characterized by the presence of amino, chloro, and methoxy substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dichloro-6-methoxypyridine typically involves the chlorination of 2-amino-6-methoxypyridine followed by further functionalization. One common method includes the reaction of 2-amino-6-methoxypyridine with thionyl chloride to introduce the chloro groups at the 3 and 5 positions. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dichloro-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are used in coupling reactions.
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced functional groups.
Coupling: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
2-Amino-3,5-dichloro-6-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dichloro-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chloro and methoxy groups can enhance its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dichloro-6-methylpyridine
- 2-Amino-3,5-dichloro-6-fluoropyridine
- 2-Amino-3,5-dichloro-6-ethoxypyridine
Uniqueness
2-Amino-3,5-dichloro-6-methoxypyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, providing unique opportunities for its use in various chemical and biological applications.
Properties
IUPAC Name |
3,5-dichloro-6-methoxypyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKBZRQXQZCUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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